molecular formula C21H14O6 B8196825 3,5-bis(3-carboxyphenyl)benzoic acid

3,5-bis(3-carboxyphenyl)benzoic acid

Cat. No.: B8196825
M. Wt: 362.3 g/mol
InChI Key: WCDYDZCJRQPZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid: is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of three carboxylic acid groups attached to the terphenyl structure, making it a tricarboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production methods for [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted terphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.

    Biological Studies: It can be used as a probe or marker in biological assays.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Material Manufacturing: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic rings provide a rigid and planar structure, allowing for π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Uniqueness:

    Functional Group Diversity: The presence of three carboxylic acid groups provides unique reactivity and coordination properties.

    Structural Rigidity: The linear arrangement of the benzene rings offers a stable and rigid structure, useful in various applications.

Properties

IUPAC Name

3,5-bis(3-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c22-19(23)14-5-1-3-12(7-14)16-9-17(11-18(10-16)21(26)27)13-4-2-6-15(8-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYDZCJRQPZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.